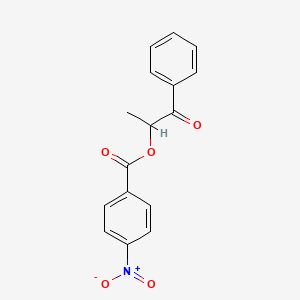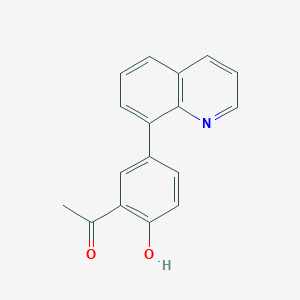![molecular formula C18H17F3N2O3 B4007838 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step reactions, including reduction, nucleophilic reactions, and acetylation processes. For instance, compounds with related structures have been synthesized through reduction and subsequent nucleophilic reaction, followed by acetylation with acetic anhydride (Gouda et al., 2022). Such procedures highlight the intricacies involved in constructing compounds with specific functional groups and stereochemistry.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, provides insights into the arrangement of atoms within a compound and the noncovalent interactions stabilizing its structure. The crystal structure of compounds can be stabilized by various interactions, such as hydrogen bonding and π interactions (Gouda et al., 2022). These analyses are critical for understanding the three-dimensional conformation of the compound and its implications on reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse, depending on the functional groups present. For example, reactions involving carboxylic acids and their derivatives with p-nitrophenyl azide have shown significant facts about the formation of aziridine rings, indicating the reactivity of specific functional groups in complex molecules (Tarabara, Bondarenko, & Kas’yan, 2009). Understanding these reactions is essential for exploring the compound's potential in various applications.
Physical Properties Analysis
The physical properties, including crystal structure, can be determined through techniques such as single-crystal X-ray diffraction. The orientation of different groups within the molecule and their interactions can significantly influence the compound's physical state and stability (Gouda et al., 2022).
Chemical Properties Analysis
Chemical properties are closely related to the compound's molecular structure and the presence of specific functional groups. Studies on similar compounds have utilized Density Functional Theory (DFT) calculations to determine stability, chemical reactivity, and other parameters, providing a comprehensive understanding of the compound's chemical behavior (Gouda et al., 2022).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Exo Diels-Alder Adducts Analysis : A study focused on the structural analysis of exo Diels-Alder adducts involving ortho- and para-N-acetoxyphenylmaleimides and furan, demonstrating the complex interactions and packing through soft C-H.X interactions forming interlinked centrosymmetric tetramers in the crystal structure (Trujillo-Ferrara et al., 2004).
Thioamination and Oxidative Processes : Research into regio- and stereoselective thioamination of oxabicyclo[2.2.1]hept-5-en-2-yl derivatives revealed the selective transformation of these compounds under acidic conditions, offering insights into the manipulation of molecular structures for the synthesis of novel compounds (Alleman & Vogel, 1993).
Antimicrobial and Anticancer Potential
Antibacterial Activity of β-Lactams : A study on the synthesis and antibacterial potential of monocyclic β-lactams highlighted the role of phenyl acetyl chloride in forming compounds with significant antibacterial activity against a variety of microorganisms, indicating the potential for developing new antibacterial agents (Parvez et al., 2010).
Anti-inflammatory and Analgesic Compounds : Another research effort focused on synthesizing novel compounds with potential anti-inflammatory and analgesic effects, demonstrating the utility of such chemical frameworks in drug discovery for treating pain and inflammation (Reddy et al., 2014).
Molecular Docking and Drug Design
- Molecular Docking for Anticancer Drugs : The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its molecular docking analysis against the VEGFr receptor underscore the compound's potential as an anticancer drug, showcasing the integration of synthetic chemistry and computational modeling in drug design (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)11-3-1-2-4-12(11)22-13(24)8-23-16(25)14-9-5-6-10(7-9)15(14)17(23)26/h1-4,9-10,14-15H,5-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJISLXLOXRZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)
![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)
